molecular formula C7H7NO5 B13765932 5-Nitrofurfuryl acetate CAS No. 5407-68-1

5-Nitrofurfuryl acetate

Cat. No.: B13765932
CAS No.: 5407-68-1
M. Wt: 185.13 g/mol
InChI Key: PCMLAOQXILPCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitrofurfuryl acetate is an organic compound with the molecular formula C7H7NO5. It is a derivative of furfural, a compound derived from agricultural byproducts like corncobs and oat hulls. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitrofurfuryl acetate can be synthesized through the nitration of furfuryl acetate. One common method involves the reaction of furfuryl acetate with nitric acid in the presence of acetic anhydride. The reaction is typically carried out at room temperature for about one hour. The reaction mixture is then poured into ice water, and the pH is adjusted to 6-7 using a sodium hydroxide solution. The product is extracted using dichloromethane and dried over anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitrofurfuryl acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form 5-aminofurfuryl acetate.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    5-Aminofurfuryl acetate: Formed through the reduction of the nitro group.

    Various substituted furfuryl acetates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Nitrofurfuryl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitrofurfuryl acetate involves the reduction of the nitro group to reactive intermediates within bacterial cells. These intermediates interact with ribosomal proteins, DNA, and other macromolecules, disrupting essential cellular processes. The compound also affects pyruvate metabolism, further inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative used as an antibacterial agent.

    Nifuroxazide: Used to treat intestinal infections.

    Furazolidine: An antiprotozoal and antibacterial agent.

Uniqueness

5-Nitrofurfuryl acetate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit strong antibacterial properties

Properties

5407-68-1

Molecular Formula

C7H7NO5

Molecular Weight

185.13 g/mol

IUPAC Name

(5-nitrofuran-2-yl)methyl acetate

InChI

InChI=1S/C7H7NO5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3

InChI Key

PCMLAOQXILPCIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.